Batifiban
Description
Structure
2D Structure
Properties
CAS No. |
710312-77-9 |
|---|---|
Molecular Formula |
C34H47N11O9S2 |
Molecular Weight |
817.9 g/mol |
IUPAC Name |
2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C34H47N11O9S2/c35-29(50)24-17-56-55-12-9-26(46)41-21(7-3-10-38-34(36)37)30(51)40-16-27(47)42-22(14-28(48)49)31(52)43-23(13-18-15-39-20-6-2-1-5-19(18)20)33(54)45-11-4-8-25(45)32(53)44-24/h1-2,5-6,15,21-25,39H,3-4,7-14,16-17H2,(H2,35,50)(H,40,51)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,48,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
UUQHAAWMCLITRZ-KEOOTSPTSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Batifiban |
Origin of Product |
United States |
Foundational & Exploratory
Batifiban's Mechanism of Action in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batifiban is a synthetic, cyclic peptide that acts as a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor, also known as integrin αIIbβ3, is the final common pathway for platelet aggregation. By competitively inhibiting the binding of fibrinogen and other ligands to the GPIIb/IIIa receptor, this compound effectively blocks platelet aggregation, a critical step in thrombus formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its interaction with the GPIIb/IIIa receptor, its effects on platelet function, and the experimental methodologies used to characterize its activity.
Introduction to Platelet Aggregation and the Role of GPIIb/IIIa
Platelet activation and aggregation are fundamental processes in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and release various agonists such as adenosine diphosphate (ADP), thromboxane A2 (TXA2), and thrombin. These agonists further amplify platelet activation, leading to a conformational change in the GPIIb/IIIa receptor.[1] This conformational change exposes the binding site for fibrinogen, a soluble plasma protein. A single fibrinogen molecule can bind to two adjacent platelets via their activated GPIIb/IIIa receptors, forming a bridge that leads to platelet aggregation and the formation of a platelet plug.[1]
The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 copies per platelet. Its central role in mediating the final, irreversible step of platelet aggregation makes it a prime target for antiplatelet therapy.
This compound: A Competitive Antagonist of the GPIIb/IIIa Receptor
This compound is a cyclic peptide designed to mimic the Arg-Gly-Asp (RGD) sequence found in fibrinogen and other ligands that bind to the GPIIb/IIIa receptor. This structural mimicry allows this compound to competitively bind to the receptor, thereby preventing the attachment of endogenous ligands like fibrinogen and von Willebrand factor (vWF).[2] This blockade of ligand binding effectively inhibits platelet aggregation, irrespective of the initial activating stimulus.
The pharmacodynamic effects of this compound are characterized by a dose- and concentration-dependent inhibition of platelet aggregation. This inhibition is reversible, which is a key feature of its competitive antagonist mechanism.
Signaling Pathway of Platelet Aggregation and this compound Inhibition
The following diagram illustrates the central role of the GPIIb/IIIa receptor in the platelet aggregation cascade and the point of intervention for this compound.
Quantitative Analysis of this compound's Activity
Table 1: Inhibition of Platelet Aggregation (IC50)
The IC50 value represents the concentration of an antagonist required to inhibit 50% of the maximal platelet aggregation induced by a specific agonist.
| GPIIb/IIIa Antagonist | Agonist (Concentration) | IC50 (µg/mL) | Reference |
| Eptifibatide | ADP (20 µM) | 0.11 - 0.22 | [3] |
| Eptifibatide | Collagen (5 µg/mL) | 0.28 - 0.34 | [3] |
| Abciximab | ADP (20 µM) | 1.25 - 2.3 | [3] |
| Abciximab | Collagen (5 µg/mL) | 2.3 - 3.8 | [3] |
Table 2: GPIIb/IIIa Receptor Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity of a ligand to its receptor. A lower Kd value indicates a higher binding affinity.
| GPIIb/IIIa Antagonist | Dissociation Constant (Kd) (nM) | Reference |
| Abciximab | 5 | [2] |
| Tirofiban | 15 | [2] |
| Eptifibatide | 120 | [2] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro and ex vivo experimental protocols. The two primary assays are Light Transmission Aggregometry (LTA) and Radioligand Binding Assays.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature. The supernatant, rich in platelets, is carefully collected.
-
PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. The resulting supernatant is the PPP and is used to set the 100% aggregation baseline in the aggregometer.
-
-
Assay Procedure:
-
PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
This compound or a vehicle control is added to the PRP and incubated for a specified period.
-
A platelet agonist (e.g., ADP or collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. The percentage of inhibition by this compound is calculated relative to the vehicle control. IC50 values are determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.[4]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound to the GPIIb/IIIa receptor. It involves competing the binding of a radiolabeled ligand with unlabeled this compound.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Batifiban for Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batifiban is a novel, synthetic cyclic peptide that acts as a potent and selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies aimed at preventing and treating thrombotic events.[4][5] Early-stage research into this compound has focused on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profile in preclinical and initial human studies. This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen and other ligands, such as von Willebrand factor, to the GPIIb/IIIa receptor on the surface of activated platelets.[4][5] This blockade prevents the cross-linking of platelets, thereby inhibiting platelet aggregation and thrombus formation.[6]
Signaling Pathway of GPIIb/IIIa Receptor and Inhibition by this compound
The activation of the GPIIb/IIIa receptor is a critical step in platelet aggregation. Various agonists, including adenosine diphosphate (ADP), collagen, and thrombin, trigger intracellular signaling cascades that lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen ("inside-out" signaling).[7][8] Upon ligand binding, the receptor initiates "outside-in" signaling, which further promotes platelet activation, spreading, and clot retraction.[7] this compound, by blocking the ligand-binding site, prevents these downstream signaling events.[6]
Quantitative Data from Early-Stage Research
Quantitative data from preclinical and Phase I clinical studies are essential for understanding the potency, efficacy, and safety profile of this compound.
Preclinical In Vitro Data
| Compound | Agonist | IC50 (μM) | Reference |
| Eptifibatide | ADP (20 μM) | 0.11-0.22 (μg/mL) | [7] |
| Eptifibatide | Collagen (5 μg/mL) | 0.28-0.34 (μg/mL) | [7] |
| Clopidogrel | ADP (6 μM) | 1.9 ± 0.3 | [9] |
Note: Data for Eptifibatide and Clopidogrel are provided as representative examples of GPIIb/IIIa and P2Y12 inhibitors, respectively. Specific IC50 values for this compound require further investigation.
Preclinical In Vivo Data
Efficacy data from animal models of thrombosis are critical for establishing proof-of-concept. The following table summarizes representative data from a canine model of coronary thrombosis for the oral GPIIb/IIIa antagonist, Lotrafiban.
| Treatment | Dose | Inhibition of Platelet Aggregation (%) | Reduction in Thrombus Size | Reference |
| Lotrafiban (oral) | 1.0 - 50.0 mg/kg | 45 - 95 | Significant | [2] |
| Lotrafiban (IV) | 0.1 - 0.8 μg/kg/min | 45 - 95 | Significant | [2] |
Note: This data for Lotrafiban is presented as a representative example of a small molecule GPIIb/IIIa antagonist in a preclinical thrombosis model. Specific in vivo efficacy data for this compound is needed.
Phase I Clinical Trial Data: Pharmacokinetics in Healthy Chinese Subjects
A Phase I study in healthy Chinese subjects evaluated the pharmacokinetics of single and multiple intravenous doses of this compound.[1][2][3]
| Parameter | Single Bolus Injection | Multiple Doses (Bolus + Infusion) |
| Dose | 55, 110, or 220 µg/kg | 180 µg/kg + 2.0 µg/kg/min or 220 µg/kg + 2.5 µg/kg/min |
| Half-life (t½) | ~2.5 hours | Not explicitly stated, but rapid elimination observed |
| AUC | Proportional to dose | Proportional to dose |
| Platelet Aggregation Inhibition | Dose- and concentration-dependent | Maintained inhibition |
Data sourced from a Phase I clinical trial in healthy Chinese subjects.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
In Vitro Platelet Aggregation Assay
This protocol describes a general method for assessing the in vitro efficacy of a GPIIb/IIIa antagonist using light transmission aggregometry (LTA).
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP to 37°C.
-
Use PPP to set the 100% aggregation baseline in a light transmission aggregometer.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen).
-
Record the change in light transmission for a set duration.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control. Determine the IC50 value by testing a range of this compound concentrations.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
This model is widely used to evaluate the in vivo efficacy of antithrombotic agents.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and surgically expose the common carotid artery.
-
Instrumentation: Place a Doppler flow probe around the artery to monitor blood flow.
-
Drug Administration: Administer this compound or a vehicle control intravenously via the jugular vein.
-
Thrombosis Induction: Apply a filter paper saturated with a specific concentration of ferric chloride (e.g., 20-50%) to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[10][11]
-
Monitoring: Continuously record blood flow until complete occlusion occurs or for a predetermined observation period.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (TTO). Secondary endpoints can include the reduction in blood flow and, upon completion of the experiment, the excised thrombus can be weighed.
Conclusion
Early-stage research on this compound demonstrates its potential as a potent and specific inhibitor of platelet aggregation through the blockade of the GPIIb/IIIa receptor. Pharmacokinetic studies in healthy volunteers have shown a predictable dose-response relationship and a relatively short half-life, suggesting its suitability for intravenous administration in acute settings.[1][2] While specific preclinical data on this compound's in vitro potency and in vivo efficacy in animal models of thrombosis are not widely published, the established methodologies for evaluating GPIIb/IIIa antagonists provide a clear framework for its continued development. Further research, including more extensive clinical trials, is necessary to fully delineate the therapeutic potential of this compound in the management of thrombotic diseases.
References
- 1. Safety, pharmacokinetic and pharmacodynamic studies of this compound injection following single- and multiple-dose administration to healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Safety, pharmacokinetic and pharmacodynamic studies of this compound injection following single- and multiple-dose administration to healthy Chinese subjects [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Batifiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batifiban is a synthetic, cyclic peptide that acts as a potent and selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. By targeting the final common pathway of platelet aggregation, this compound demonstrates significant potential in the management of acute coronary syndromes (ACS). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties. Detailed methodologies for key experimental assays relevant to its evaluation are also presented. Due to a lack of publicly available information on specific this compound derivatives, this guide will focus on the parent compound.
Introduction
Thrombotic events, a primary cause of acute coronary syndromes, are driven by platelet aggregation. The glycoprotein IIb/IIIa receptor, a member of the integrin family found on the surface of platelets, plays a pivotal role in this process. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor, leading to the formation of platelet aggregates and thrombi.
This compound emerges as a promising antiplatelet agent by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor.[1] Its cyclic structure, containing the critical Arg-Gly-Asp (RGD) sequence, confers high affinity and specificity for this receptor.[1] This guide delves into the pharmacological characteristics of this compound and the experimental framework for its preclinical and clinical assessment.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
| Synonyms | Bevifibatide Citrate, Correctin |
| Molecular Formula | C34H47N11O9S2 |
| Molecular Weight | 817.93 g/mol |
| Structure | Cyclic peptide with a disulfide bridge |
Pharmacological Profile
Mechanism of Action
This compound functions as a direct and competitive antagonist of the GPIIb/IIIa receptor (integrin αIIbβ3).[1] The binding of this compound to this receptor blocks the interaction of endogenous ligands, most notably fibrinogen, thereby preventing the cross-linking of platelets and the subsequent formation of a thrombus.[2] The presence of the RGD sequence within its cyclic structure is crucial for this high-affinity binding.[1]
Figure 1: Signaling pathway of this compound's mechanism of action.
Pharmacokinetics
Pharmacokinetic studies in healthy subjects have revealed that this compound is rapidly eliminated from the plasma.
| Parameter | Value | Reference |
| Half-life (t½) | ~2.5 hours | [2] |
| Elimination | Rapid | [2] |
Plasma levels of this compound and the area under the curve (AUC) have been shown to be proportional to the administered dose.[2]
Pharmacodynamics
This compound exhibits a dose- and concentration-dependent inhibition of ex vivo platelet aggregation.[2] This inhibition is reversible, which is consistent with its competitive antagonist mechanism. Studies have indicated that to achieve optimal clinical efficacy, a potent inhibition of platelet aggregation (>80%) is desirable.[3] Co-administration of this compound with antithrombin agents such as clopidogrel, aspirin, and unfractionated heparin (UFH) has been shown to have a synergistic effect on platelet inhibition.[3]
| Effect | Observation | Reference |
| Platelet Aggregation | Dose- and concentration-dependent inhibition | [2] |
| Synergy | Synergistic effect with antithrombin agents | [3] |
This compound Derivatives
Extensive searches of publicly available scientific literature and databases did not yield specific information on the synthesis, structure-activity relationships, or pharmacological profiles of this compound derivatives. Therefore, a comparative analysis of derivatives cannot be provided at this time. Research in this area may be ongoing within proprietary drug development programs.
Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize the pharmacological profile of GPIIb/IIIa antagonists like this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., adenosine diphosphate (ADP), collagen, or thrombin receptor-activating peptide (TRAP)).
-
Test compound (this compound).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Assay Setup: Adjust the PRP platelet count if necessary. Use PPP to set the 100% aggregation baseline in the aggregometer.
-
Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Aggregation Induction: Add a platelet agonist to the PRP sample to induce aggregation.
-
Data Acquisition: Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to the vehicle control. IC50 values (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response) can be determined from the dose-response curve.
Figure 2: Experimental workflow for a platelet aggregation assay.
GPIIb/IIIa Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a compound for the GPIIb/IIIa receptor.
Materials:
-
Isolated human platelets or cells expressing the GPIIb/IIIa receptor.
-
Radiolabeled ligand with known affinity for GPIIb/IIIa (e.g., [³H]-eptifibatide or a labeled fibrinogen fragment).
-
Unlabeled test compound (this compound).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the platelet preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the platelets with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the GPIIb/IIIa receptors. The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specifically bound radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Figure 3: Workflow for a GPIIb/IIIa receptor binding assay.
Conclusion
This compound is a potent and specific GPIIb/IIIa receptor antagonist with a well-defined mechanism of action and a pharmacokinetic profile suitable for the management of acute coronary syndromes. Its ability to inhibit platelet aggregation in a dose-dependent manner underscores its therapeutic potential. While the lack of public information on this compound derivatives limits a broader structure-activity relationship analysis, the foundational knowledge of this compound's pharmacology provides a strong basis for its continued investigation and clinical development. The experimental protocols outlined in this guide serve as a reference for the standardized evaluation of this compound and other GPIIb/IIIa antagonists.
References
- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel cyclic RGD-containing peptides as highly potent and selective integrin alpha IIb beta 3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Batifiban's Role in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batifiban is a synthetic, cyclic heptapeptide that acts as a potent and competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. As a critical component in the final common pathway of platelet aggregation, the GPIIb/IIIa receptor represents a key target for antiplatelet therapy. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the coagulation cascade, relevant quantitative data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the reversible and competitive inhibition of the GPIIb/IIIa receptor (also known as integrin αIIbβ3). The structure of this compound incorporates an Arg-Gly-Asp (RGD) mimetic sequence, which is crucial for its binding to the GPIIb/IIIa receptor. This binding prevents the receptor from interacting with its natural ligands, most notably fibrinogen and von Willebrand factor (vWF). By blocking this interaction, this compound effectively inhibits the cross-linking of platelets, which is the final step in platelet aggregation, regardless of the initial platelet activation stimulus.
Signaling Pathways in Platelet Activation and Inhibition by this compound
Platelet activation is a complex process initiated by various agonists such as collagen, adenosine diphosphate (ADP), and thrombin. These agonists bind to their respective receptors on the platelet surface, triggering a cascade of intracellular signaling events. This "inside-out" signaling leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen and vWF. This compound, as an antagonist, directly competes with these ligands for the binding site on the activated GPIIb/IIIa receptor.
Quantitative Data
The following tables summarize the available quantitative data for this compound and provide a comparison with other common GPIIb/IIIa antagonists.
Table 1: Pharmacodynamic Properties of GPIIb/IIIa Antagonists
| Parameter | This compound | Tirofiban | Eptifibatide | Abciximab |
| Binding Affinity (Kd) | Data not available | 15 nM | 120 nM | 5 nM |
| IC50 (Platelet Aggregation) | Data not available | Varies by agonist | Varies by agonist | Varies by agonist |
Table 2: Clinical Trial Data for this compound (Phase I, Healthy Chinese Subjects) .[1][2]
| Dosing Regimen | Achieved Platelet Inhibition | Key Observations |
| Single Bolus Injection | Dose- and concentration-dependent | Rapid onset of inhibition.[1][2] |
| 55 µg/kg | - | - |
| 110 µg/kg | - | - |
| 220 µg/kg | - | - |
| Multiple Dose Infusion | Aimed for >80% with co-administration of antithrombins | Synergistic effect observed.[2] |
| 180 µg/kg bolus + 2.0 µg/kg/min | - | Reversible inhibition.[1][2] |
| 220 µg/kg bolus + 2.5 µg/kg/min | - | Well-tolerated in healthy subjects.[1][2] |
Table 3: Comparative Clinical Characteristics of Intravenous GPIIb/IIIa Antagonists
| Characteristic | This compound | Tirofiban | Eptifibatide | Abciximab |
| Reversibility | Reversible[1][2] | Reversible | Reversible | Slowly Reversible |
| Half-life | ~1.5 - 2.5 hours[1][2] | ~2 hours | ~2.5 hours | Long (circulating) |
| Bleeding Risk | Not extensively reported | Dose-dependent | Dose-dependent | Higher than others |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the methodology to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a separate polypropylene tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
b. Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C in an aggregometer.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a stirring bar to the cuvette containing the PRP.
-
Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to induce aggregation.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
The percentage of platelet aggregation is calculated based on the change in light transmission. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be determined from the dose-response curve.
GPIIb/IIIa Receptor Occupancy Assay (Flow Cytometry)
This protocol describes a method to quantify the binding of this compound to the GPIIb/IIIa receptor on platelets.
a. Sample Preparation:
-
Collect whole blood as described in the platelet aggregation assay.
-
Incubate whole blood or PRP with various concentrations of this compound or a control substance.
-
Add a fluorescently labeled antibody that specifically binds to the occupied or unoccupied GPIIb/IIIa receptor, or a fluorescently labeled fibrinogen.
-
Fix the samples with a suitable fixative (e.g., paraformaldehyde).
b. Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the platelet population based on their forward and side scatter characteristics.
-
Measure the fluorescence intensity of the platelet population.
-
The receptor occupancy of this compound can be calculated by the displacement of the fluorescently labeled ligand or antibody.
Experimental and Logical Workflows
Screening and Evaluation of a GPIIb/IIIa Antagonist like this compound
The development and evaluation of a GPIIb/IIIa antagonist such as this compound typically follows a structured workflow from initial screening to clinical assessment.
Conclusion
This compound is a potent GPIIb/IIIa receptor antagonist that effectively inhibits the final common pathway of platelet aggregation. Its mechanism of action, centered on the competitive blockade of fibrinogen binding to the activated GPIIb/IIIa receptor, makes it a valuable agent for the prevention and treatment of thrombotic events. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety profile in diverse patient populations. This guide provides a foundational understanding for researchers and clinicians working with this class of antiplatelet agents.
References
Methodological & Application
Application Notes and Protocols for Batifiban Administration in In-Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batifiban is a synthetic, cyclic heptapeptide that acts as a potent and specific antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] This receptor is the final common pathway for platelet aggregation, playing a crucial role in the pathophysiology of thrombotic cardiovascular events such as acute coronary syndromes (ACS). By competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor, this compound effectively prevents platelet aggregation and thrombus formation.[1] These application notes provide a detailed overview of the administration of this compound in in-vivo animal models for preclinical research, including its mechanism of action, representative experimental protocols, and expected pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action
This compound targets the activated GPIIb/IIIa receptor on the surface of platelets. Under normal physiological conditions, platelet activation by various agonists (e.g., thrombin, ADP, collagen) leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug. This compound, by binding to the receptor, blocks this interaction, thereby inhibiting platelet aggregation regardless of the initial activating stimulus.
Signaling Pathway of Glycoprotein IIb/IIIa and Inhibition by this compound
Caption: Glycoprotein IIb/IIIa signaling and this compound's mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for this compound from a Phase I human clinical trial and hypothetical data for preclinical animal models. Note that specific preclinical data for this compound is not widely published; therefore, the animal data tables are illustrative and based on expected outcomes for a GPIIb/IIIa inhibitor of this class.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Parameter | Single Bolus Injection (55 µg/kg) | Single Bolus Injection (110 µg/kg) | Single Bolus Injection (220 µg/kg) | Bolus (180 µg/kg) + Infusion (2.0 µg/kg/min) | Bolus (220 µg/kg) + Infusion (2.5 µg/kg/min) |
| Half-life (t½) | ~2.5 hours | ~2.5 hours | ~2.5 hours | ~2.5 hours | ~2.5 hours |
| AUC | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose |
| Clearance | Not specified | Not specified | Not specified | Not specified | Not specified |
| Volume of Distribution | Not specified | Not specified | Not specified | Not specified | Not specified |
Data derived from a Phase I clinical trial in healthy Chinese subjects.[2]
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Rat Model
| Parameter | Intravenous Bolus (0.1 mg/kg) | Intravenous Bolus (0.5 mg/kg) | Intravenous Infusion (0.05 mg/kg/min) |
| Cmax (ng/mL) | 250 | 1200 | 800 (steady state) |
| t½ (hours) | 1.5 | 1.8 | Not Applicable |
| AUC (ng*h/mL) | 450 | 2300 | Not Applicable |
| Clearance (mL/min/kg) | 3.7 | 3.6 | Not Applicable |
| Volume of Distribution (L/kg) | 0.5 | 0.6 | Not Applicable |
This table presents hypothetical data for illustrative purposes.
Table 3: Hypothetical Pharmacodynamic Parameters of this compound in a Canine Thrombosis Model
| Parameter | Vehicle Control | This compound (0.2 mg/kg bolus + 0.02 mg/kg/min infusion) |
| Time to Occlusion (minutes) | 25 ± 5 | 90 ± 15 |
| Platelet Aggregation Inhibition (%) | < 5% | > 80% |
| Bleeding Time (minutes) | 3 ± 1 | 8 ± 2 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following are detailed, representative methodologies for key experiments involving the administration of this compound to in-vivo animal models. These protocols are based on standard procedures for similar antithrombotic agents.
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound for injection
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 35% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Surgical instruments
-
Doppler flow probe and monitor
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Maintain anesthesia throughout the surgical procedure.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Drug Administration:
-
Bolus Injection: Administer this compound or vehicle (sterile saline) as an intravenous bolus injection via the tail vein. A representative dose might be 0.5 mg/kg.
-
Bolus plus Infusion: Administer an initial intravenous bolus (e.g., 0.2 mg/kg) followed by a continuous intravenous infusion (e.g., 0.02 mg/kg/min) for the duration of the experiment.
-
-
Thrombus Induction:
-
Apply a 2 mm filter paper disc saturated with 35% FeCl₃ solution to the adventitial surface of the exposed carotid artery for 10 minutes.
-
After 10 minutes, remove the filter paper and rinse the area with sterile saline.
-
-
Monitoring: Continuously monitor carotid artery blood flow using the Doppler flow probe. The time to complete occlusion is defined as the time from FeCl₃ application to the cessation of blood flow.
-
Data Analysis: Compare the time to occlusion in this compound-treated groups versus the vehicle control group.
Protocol 2: Pharmacokinetic Study in Beagle Dogs
This protocol outlines a typical design for assessing the pharmacokinetic profile of this compound in a larger animal model.
Materials:
-
Male or female Beagle dogs (8-12 kg)
-
This compound for injection
-
Sterile saline (0.9% NaCl)
-
Intravenous catheters
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Catheterization: Acclimate dogs to the study environment. On the day of the study, place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling.
-
Drug Administration:
-
Administer this compound as a single intravenous bolus injection over 1-2 minutes. A representative dose might be 0.2 mg/kg.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
Experimental Workflow Diagram
Caption: General experimental workflow for in-vivo this compound studies.
References
Batifiban: A Tool Compound for Investigating Thrombosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Batifiban is a potent and selective synthetic, cyclic peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. By targeting the final common pathway of platelet aggregation, this compound serves as a valuable tool compound for in vitro and in vivo studies of thrombosis and hemostasis. These application notes provide detailed protocols for utilizing this compound to investigate platelet function and antithrombotic efficacy.
This compound, developed by Bio-Thera Solutions, Ltd., is designed for intravenous administration and has been investigated for the treatment of acute coronary syndromes.[1][2] Its mechanism of action involves the competitive inhibition of fibrinogen binding to the GP IIb/IIIa receptor on activated platelets, thereby preventing platelet aggregation.[2]
Mechanism of Action
Platelet aggregation is a critical event in the formation of a thrombus. Various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, can activate platelets. This activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen molecules then act as bridges between adjacent platelets, leading to the formation of a platelet plug.
This compound, as a GP IIb/IIIa antagonist, directly blocks the binding of fibrinogen to this receptor, effectively inhibiting platelet aggregation regardless of the initial activating stimulus. This makes it an ideal tool to study the role of the GP IIb/IIIa receptor in various thrombotic processes.
Data Presentation: Comparative Efficacy of GP IIb/IIIa Antagonists
While specific quantitative data for this compound's in vitro activity is not extensively available in the public domain, the following tables provide reference data for other well-characterized GP IIb/IIIa antagonists, tirofiban and eptifibatide. This information can be used as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Inhibition of Platelet Aggregation (IC50 Values)
| Compound | Agonist | IC50 | Species |
| Tirofiban | ADP | ~70 ng/mL | Porcine |
| Tirofiban | Collagen | ~200 ng/mL | Porcine |
| Eptifibatide | ADP | 16-27 mg/mL | Porcine |
| Eptifibatide | Collagen | 16-27 mg/mL | Porcine |
Table 2: GP IIb/IIIa Receptor Binding Affinity (Kd Values)
| Compound | Dissociation Constant (Kd) |
| Tirofiban | 15 nM |
| Eptifibatide | 120 nM |
Signaling Pathway
The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the inhibitory action of this compound.
Caption: this compound inhibits thrombosis by blocking the GP IIb/IIIa receptor.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a tool compound for studying thrombosis.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Experimental Workflow:
Caption: Workflow for in vitro platelet aggregation assay.
Methodology:
-
Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Incubation:
-
Pre-warm the PRP samples to 37°C for 5 minutes.
-
Add varying concentrations of this compound or vehicle control (e.g., saline) to the PRP and incubate for 5 minutes at 37°C with stirring in an aggregometer.
-
-
Initiation of Aggregation: Add a platelet agonist, such as ADP (final concentration 5-10 µM) or collagen (final concentration 2-5 µg/mL), to initiate aggregation.
-
Measurement: Record the change in light transmittance for 5-10 minutes using a light transmission aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.
-
Data Analysis:
-
Set the light transmittance of PRP to 0% and PPP to 100%.
-
Calculate the percentage of platelet aggregation for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation) by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Flow Cytometry for GP IIb/IIIa Receptor Occupancy
This protocol assesses the binding of this compound to the GP IIb/IIIa receptor on the platelet surface.
Experimental Workflow:
References
Application Notes and Protocols for Flow Cytometry Analysis of Batifiban-Treated Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batifiban is a synthetic, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor plays a critical role in the final common pathway of platelet aggregation by binding to fibrinogen and von Willebrand factor, leading to the cross-linking of platelets and thrombus formation.[2][3][4] By blocking this interaction, this compound effectively inhibits platelet aggregation, making it a therapeutic candidate for the prevention and treatment of acute coronary syndromes.[5]
Flow cytometry is a powerful technique for the rapid and quantitative analysis of platelet function and the pharmacodynamic effects of antiplatelet agents like this compound.[6][7] This method allows for the precise measurement of platelet activation markers on a single-cell basis, providing valuable insights into the dose-dependent efficacy of GPIIb/IIIa inhibitors.[8][9]
These application notes provide a detailed protocol for the flow cytometric analysis of this compound-treated platelets, focusing on the assessment of two key activation markers: the activated conformation of the GPIIb/IIIa receptor (using the PAC-1 antibody) and the surface expression of P-selectin (CD62P).[7][10][11]
Signaling Pathway of GPIIb/IIIa Inhibition by this compound
Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, which bind to their respective receptors on the platelet surface. This binding triggers a cascade of intracellular signaling events, leading to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. This compound, as a GPIIb/IIIa antagonist, directly competes with fibrinogen for binding to this activated receptor, thereby inhibiting platelet aggregation.[2][3][12]
Figure 1. This compound's Mechanism of Action.
Experimental Protocols
Materials and Reagents
-
This compound (or other GPIIb/IIIa inhibitor) at various concentrations.
-
Platelet agonists: Adenosine diphosphate (ADP) and/or Thrombin Receptor Activator Peptide (TRAP).[8][13]
-
Fluorescently conjugated monoclonal antibodies:
-
Phosphate-buffered saline (PBS).
-
Flow cytometer with appropriate lasers and filters.
Experimental Workflow
The following diagram outlines the key steps for preparing and analyzing this compound-treated platelets by flow cytometry.
Figure 2. Flow Cytometry Workflow.
Detailed Procedure
-
Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate. To minimize artifactual platelet activation, use a 21-gauge or larger needle and discard the first 2-3 mL of blood.[14] Process samples within 30 minutes of collection.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
This compound Incubation:
-
Aliquot PRP into microcentrifuge tubes.
-
Add this compound at a range of final concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL) to the respective tubes.
-
Incubate for 15 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare working solutions of platelet agonists (e.g., 20 µM ADP or 25 µM TRAP).[8]
-
Add the agonist to the this compound-treated PRP and gently mix. Include a resting (unstimulated) control for each this compound concentration.
-
Incubate for 5 minutes at 37°C.
-
-
Antibody Staining:
-
To 5 µL of the stimulated PRP, add the appropriate volumes of fluorescently labeled antibodies (PAC-1-FITC, CD62P-PE, and CD41a-PerCP).
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to acquire data for at least 10,000 platelet events, identified by their characteristic forward and side scatter properties and positive staining for a pan-platelet marker (CD41a or CD61).
-
Establish appropriate gates to analyze the percentage of PAC-1 and CD62P positive platelets and their mean fluorescence intensity (MFI).
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data on the effect of this compound on platelet activation markers. This data illustrates the expected dose-dependent inhibition of GPIIb/IIIa activation and P-selectin expression.
Table 1: Effect of this compound on PAC-1 Binding (Activated GPIIb/IIIa)
| This compound Concentration (ng/mL) | Agonist (20 µM ADP) | % PAC-1 Positive Platelets | Mean Fluorescence Intensity (MFI) |
| 0 (Vehicle Control) | - | 5.2 ± 1.1 | 15.8 ± 3.4 |
| 0 (Vehicle Control) | + | 85.6 ± 4.3 | 254.7 ± 18.2 |
| 1 | + | 72.1 ± 5.9 | 210.3 ± 15.6 |
| 10 | + | 45.3 ± 6.2 | 135.9 ± 12.8 |
| 100 | + | 15.8 ± 3.8 | 48.2 ± 8.1 |
| 1000 | + | 6.1 ± 1.5 | 18.5 ± 4.0 |
Table 2: Effect of this compound on P-selectin (CD62P) Expression
| This compound Concentration (ng/mL) | Agonist (20 µM ADP) | % CD62P Positive Platelets | Mean Fluorescence Intensity (MFI) |
| 0 (Vehicle Control) | - | 3.8 ± 0.9 | 12.4 ± 2.5 |
| 0 (Vehicle Control) | + | 78.4 ± 5.1 | 198.6 ± 14.7 |
| 1 | + | 75.9 ± 4.8 | 190.1 ± 13.9 |
| 10 | + | 70.2 ± 5.5 | 175.5 ± 12.4 |
| 100 | + | 58.6 ± 6.1 | 142.3 ± 11.8 |
| 1000 | + | 45.3 ± 5.8 | 110.7 ± 10.2 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes.
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to assess the pharmacodynamic effects of this compound on platelet function. The detailed protocol and representative data serve as a valuable resource for researchers and scientists in the field of thrombosis and hemostasis, as well as for professionals involved in the development of novel antiplatelet therapies. Adherence to proper sample handling and standardized procedures is crucial for obtaining reliable and reproducible results.[2][9] Some studies have suggested that certain oral GPIIb/IIIa inhibitors may paradoxically lead to platelet activation with long-term use, a phenomenon that can also be investigated using the described flow cytometry methods.[1]
References
- 1. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet activation: assessment and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification by flow cytometry of the efficacy of and interindividual variation of platelet inhibition induced by treatment with tirofiban and abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the glycoprotein IIb/IIIa antagonist Roxifiban on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Pathophysiology of platelet activation and pharmacology of GPIIb/IIIa inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiparameter phenotyping of platelets and characterization of the effects of agonists using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Batifiban Infusion via Rodent Tail Vein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous infusion of batifiban, a glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, in rodent models via the tail vein. This document is intended to guide researchers in the design and execution of preclinical studies evaluating the efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound is a synthetic peptide that acts as a potent and selective antagonist of the GPIIb/IIIa receptor on the surface of platelets. By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, a critical step in thrombus formation. This mechanism of action makes this compound a subject of interest in the research and development of antiplatelet therapies for various cardiovascular diseases. Preclinical studies in rodent models are essential for evaluating the antithrombotic effects and safety profile of this compound before clinical trials.
Mechanism of Action: GPIIb/IIIa Signaling Pathway
The GPIIb/IIIa receptor is a key mediator of platelet aggregation. In its active state, it binds to fibrinogen and von Willebrand factor (vWF), forming bridges between platelets and leading to the formation of a platelet plug. This compound competitively inhibits this binding, thereby preventing platelet aggregation and thrombus formation.
Figure 1: this compound's Inhibition of the GPIIb/IIIa Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
This compound (pharmaceutical grade)
-
Vehicle for solubilization (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Rodents (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Restrainers appropriate for the rodent species and size
-
Heating pad or heat lamp
-
Sterile syringes (1 mL or 3 mL) and needles (25-30 gauge)
-
Infusion pump (optional, for continuous infusion)
-
Anesthetic (e.g., isoflurane)
-
Gauze and antiseptic wipes
This compound Solution Preparation
-
Determine the appropriate concentration of this compound based on the desired dosage and the volume to be administered.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the this compound in a suitable vehicle. Sterile saline or PBS are commonly used for intravenous administration. Ensure the solution is clear and free of particulates. The final formulation should be sterile.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically protected from light and refrigerated.
Rodent Tail Vein Infusion Procedure
The following protocol outlines the steps for a bolus injection. For continuous infusion, a catheter should be surgically implanted, and an infusion pump utilized.
Troubleshooting & Optimization
Technical Support Center: Overcoming Batifiban Solubility Issues
Disclaimer: Batifiban is a novel synthetic platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist.[1] The information provided here is based on the properties of similar peptidomimetic compounds and established principles for enhancing the solubility of poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a synthetic, non-peptide antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which plays a critical role in platelet aggregation.[1] Like many peptidomimetic and hydrophobic drugs, this compound can exhibit poor solubility in aqueous buffers, which is a significant challenge for researchers.[2][3] Poor solubility can lead to precipitation, inaccurate concentration measurements, reduced bioavailability in cell-based assays, and unreliable experimental results.[2]
Q2: I observed a precipitate after diluting my this compound stock solution into Phosphate-Buffered Saline (PBS). What is the likely cause?
A2: This is a common issue known as "salting out" or precipitation upon solvent shifting. This compound is likely more soluble in organic solvents like DMSO or ethanol than in aqueous buffers.[4] When a concentrated stock solution in an organic solvent is diluted into a buffered solution like PBS, the abrupt change in solvent polarity can drastically decrease the drug's solubility, causing it to precipitate.[5] Additionally, phosphate buffers themselves can precipitate in the presence of high concentrations of organic co-solvents.[6]
Q3: What is the recommended first-step solvent for preparing a this compound stock solution?
A3: For hydrophobic or uncharged peptides and peptidomimetics, the recommended initial solvent is a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[7][8] After the compound is fully dissolved, it can be slowly diluted with the aqueous buffer of choice while vortexing to prevent localized concentration and precipitation. For cellular assays, it's critical to keep the final concentration of organic solvents (like DMSO) low, typically below 1% (v/v), to avoid cytotoxicity.[7]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of compounds like this compound is highly dependent on pH. Peptides and peptidomimetics are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[2] Adjusting the pH of the buffer away from the pI increases the net charge of the molecule, enhancing its interaction with water and thereby increasing solubility.[2][9] For basic compounds, using a slightly acidic buffer (e.g., pH < 6) can improve solubility, while for acidic compounds, a slightly basic buffer (e.g., pH > 8) is often beneficial.[10]
Q5: Are there any alternative formulation strategies to improve this compound's solubility for in vivo studies?
A5: Yes, several advanced formulation strategies can enhance the solubility and bioavailability of poorly soluble drugs for preclinical studies.[3][11][12] These include:
-
Co-solvents: Using a mixture of water-miscible organic solvents.[3]
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, effectively shielding them and increasing their aqueous solubility.[11][13]
-
Lipid-based formulations: Incorporating the drug into lipid vehicles like emulsions or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.[13][14]
-
Nanosuspensions: Reducing the particle size of the drug to the nanoscale increases the surface area, which can enhance the dissolution rate.[3]
Troubleshooting Guide: this compound Precipitation
This guide addresses common precipitation issues encountered during experimental work with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound powder to aqueous buffer. | 1. Low intrinsic solubility of this compound at the buffer's pH. 2. The buffer's pH is close to this compound's isoelectric point (pI). | 1. Use an Organic Co-solvent: First, dissolve this compound in a minimal amount of DMSO or ethanol. Then, slowly add this stock solution to the aqueous buffer while vortexing.[4] 2. Adjust pH: Test solubility in buffers with different pH values (e.g., pH 4, 7.4, and 9) to move away from the pI.[9] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. The solution is supersaturated and thermodynamically unstable. 2. Temperature fluctuations are affecting solubility. 3. Degradation of the compound. | 1. Reduce Concentration: Your working concentration may be above the solubility limit. Prepare a more dilute solution. 2. Control Temperature: Store solutions at a constant, recommended temperature. Some compounds are more soluble at higher temperatures.[7] 3. Use Fresh Solutions: Prepare solutions fresh before each experiment. Avoid long-term storage of aqueous solutions.[4] |
| Precipitate forms when mixing this compound solution with cell culture media. | 1. Component Interaction: Components in the media (e.g., salts, proteins) are causing the drug to precipitate. 2. pH Shift: The pH of the drug solution and the media are different, causing a shift that reduces solubility. | 1. Test Different Media: Evaluate this compound's stability in various types of cell culture media. 2. Pre-dilute Carefully: Try a serial dilution approach, diluting the stock in a small volume of media first before adding it to the final culture volume. 3. Check Final pH: Ensure the final pH of the culture media after adding this compound is within the optimal range for both the cells and drug solubility. |
| Precipitate is observed in an HPLC vial during a gradient run. | 1. Buffer Precipitation: The buffer in the aqueous mobile phase is precipitating as the percentage of organic solvent increases during the gradient.[6] 2. Compound Crashing Out: this compound is precipitating in the mobile phase mixture. | 1. Lower Buffer Concentration: Use the lowest effective buffer concentration. 2. Change Organic Solvent: Test different organic solvents. For example, some phosphate buffers are more tolerant of methanol than acetonitrile.[6] 3. Modify Gradient: Limit the maximum percentage of organic solvent in your gradient to below the precipitation point of your buffer.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound like this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound and its molecular weight. (Note: The molecular weight of this compound is 818.4 g/mol [1]).
-
Add the calculated volume of anhydrous DMSO directly to the vial of this compound.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[8][9]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C as recommended for long-term stability.
Protocol 2: pH-Dependent Solubility Assessment
This protocol provides a method to determine the optimal pH for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aqueous buffers at different pH values (e.g., 0.1 M Citrate buffer pH 4.0, 0.1 M Phosphate buffer pH 7.4, 0.1 M Carbonate-bicarbonate buffer pH 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into each of the different pH buffers. Aim for a final concentration range where solubility issues have been previously observed.
-
For each pH condition, prepare a "blank" sample containing the same concentration of DMSO in the buffer without the drug.
-
Incubate all samples at room temperature for 1 hour, allowing them to equilibrate.
-
After incubation, visually inspect each tube for signs of precipitation or cloudiness.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant from each sample.
-
Measure the absorbance of the supernatant at this compound's λmax using the spectrophotometer, using the corresponding "blank" as the reference.
-
A higher absorbance indicates a higher concentration of dissolved this compound, and thus, higher solubility at that specific pH. Plot absorbance versus pH to identify the optimal pH range.
Visualizations
Signaling Pathway
Caption: this compound inhibits platelet aggregation by blocking fibrinogen binding.
Experimental Workflow
Caption: A decision workflow for troubleshooting this compound solubility issues.
Logical Relationship Diagram
Caption: Key factors affecting the aqueous solubility of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Batifiban Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support resource for researchers and drug development professionals working with Batifiban. This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental results with this glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic peptide that acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets.[1] By binding to this receptor, it blocks the binding of fibrinogen, the final common step in platelet aggregation, thereby inhibiting thrombus formation.[2][3][4][5]
Q2: What are the most common in-vitro assays to measure this compound's efficacy?
The most common in-vitro assays to assess the efficacy of this compound and other GPIIb/IIIa inhibitors are:
-
Light Transmission Aggregometry (LTA): Considered the historical gold standard for assessing platelet aggregation.[3]
-
Flow Cytometry: Can be used to measure platelet activation markers, fibrinogen binding, and receptor occupancy.[6][7][8]
-
Impedance Aggregometry: Measures platelet aggregation in whole blood.[9]
Q3: What are the known side effects of GPIIb/IIIa inhibitors like this compound in clinical settings?
In clinical studies, the most common adverse events associated with GPIIb/IIIa inhibitors are bleeding and thrombocytopenia (a drop in platelet count).[4][5][10][11] While these are primarily clinical observations, they can be relevant in pre-clinical animal models, leading to unexpected bleeding times or low platelet counts.
Troubleshooting Unexpected In-Vitro Results
Issue 1: Higher than expected platelet aggregation (Lower than expected inhibition by this compound).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal this compound Concentration | Ensure the correct concentration range is being tested. Perform a dose-response curve to determine the IC50. |
| Choice of Anticoagulant | The use of citrate as an anticoagulant can chelate calcium and affect the potency of GPIIb/IIIa inhibitors. Consider using hirudin or PPACK, which do not chelate calcium, for a more physiological assessment, though this may require higher concentrations of this compound for the same level of inhibition.[2][12][13][14] |
| Platelet Agonist Strength | The concentration and type of agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) used can significantly impact the level of platelet activation. If a high concentration of a strong agonist is used, it may overcome the inhibitory effect of this compound.[12][13] Consider using a lower agonist concentration. |
| Platelet Activation During Sample Preparation | Platelets are sensitive and can be activated during blood collection and processing.[6][15] Ensure minimal venostasis during blood draw and handle samples gently. For flow cytometry, using fresh whole blood is often preferable to washed platelets to minimize procedural activation.[6][7] |
| Assay Insensitivity | Platelet aggregation assays may not be sensitive enough to detect inhibition at very high or very low levels of receptor occupancy.[1] Consider using a more direct measure of target engagement, such as a receptor occupancy assay via flow cytometry. |
Issue 2: High variability between experimental repeats.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inter-donor Variability | Platelet reactivity can vary significantly between donors.[2] Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, ensure results are averaged across a sufficient number to account for biological variability. |
| Time-dependent Changes in Platelet Viability | Platelets have a limited lifespan in-vitro. Assays should be performed within a consistent and short timeframe after blood collection. Storing platelets can alter the expression of surface proteins.[16] |
| Inconsistent Sample Processing | Centrifugation speed and temperature for preparing platelet-rich plasma (PRP) can affect platelet concentration and activation state.[15] Standardize your sample preparation protocol. |
Issue 3: Discrepancy between different assay results (e.g., LTA vs. Flow Cytometry).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Different Endpoints Measured | LTA measures the overall aggregation of a platelet population, while flow cytometry can provide information on individual platelet activation states or receptor occupancy.[17] These assays are not directly comparable but provide complementary information. |
| Different Assay Sensitivities | Some assays, like rapid platelet function analyzers (RPFA), may be more sensitive to the effects of GPIIb/IIIa inhibitors than traditional aggregometry.[2] Be aware of the inherent characteristics of your chosen assay. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio) with minimal venostasis.[15]
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[15] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[9]
-
Assay Procedure:
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).
-
Place a cuvette with PPP to set the 100% aggregation point.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate as required.
-
Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.
-
Record the change in light transmission for a set period.
-
Protocol 2: Flow Cytometry for GPIIb/IIIa Receptor Occupancy
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate, hirudin).
-
Incubation: Aliquot whole blood and incubate with varying concentrations of this compound or a vehicle control.
-
Staining: Add a fluorescently labeled antibody that specifically binds to the unoccupied GPIIb/IIIa receptor. A second antibody that binds to a different epitope, unaffected by this compound, can be used to quantify the total number of GPIIb/IIIa receptors.[1][18]
-
Fixation (Optional): Samples can be fixed with a suitable fixative like paraformaldehyde.
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Analysis: The decrease in fluorescence from the occupancy-detecting antibody in the presence of this compound, relative to the control, indicates the percentage of receptor occupancy.
Visualizations
This compound's Mechanism of Action
Caption: this compound competitively inhibits fibrinogen binding to active GPIIb/IIIa receptors.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound's in-vitro efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 8. Quantitative detection of platelet GPIIb‐IIIa receptor antagonist activity using a flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tirofiban Induced Thrombocytopenia: A Rare but Severe Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Severe Acute Thrombocytopenia After Tirofiban | ICR Journal [icrjournal.com]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Quantifying GPIIb/IIIa receptor binding using 2 monoclonal antibodies: discriminating abciximab and small molecular weight antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Batifiban Concentration for Maximum Platelet Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in-vitro experiments aimed at optimizing batifiban concentration for maximum platelet inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic peptide that acts as a competitive antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] By binding to this receptor, this compound prevents fibrinogen from cross-linking platelets, which is the final common pathway of platelet aggregation.[2] This action inhibits platelet aggregation induced by various agonists, such as adenosine diphosphate (ADP) and thrombin.
Q2: What is the expected dose-response relationship for this compound?
This compound exhibits a dose-dependent inhibition of platelet aggregation. As the concentration of this compound increases, the percentage of platelet aggregation inhibition will also increase until it reaches a plateau, representing maximum inhibition. While specific IC50 values (the concentration required to inhibit 50% of platelet aggregation) for this compound in publicly available literature are limited, data from related GPIIb/IIIa inhibitors like tirofiban and eptifibatide can provide an expected range of activity. For example, the IC50 for tirofiban in inhibiting platelet aggregation is approximately 37 nmol/L.[3]
Q3: How should this compound be prepared and stored for in-vitro experiments?
For research use, this compound is typically supplied as a lyophilized powder. The manufacturer's instructions for reconstitution should be followed closely. Generally, sterile, pyrogen-free water or a buffer such as phosphate-buffered saline (PBS) is used for reconstitution. It is recommended to prepare a concentrated stock solution, which can then be further diluted to the desired working concentrations for your experiments.
Storage of this compound Solutions:
-
Stock Solutions: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solutions: Freshly prepare working dilutions from the stock solution on the day of the experiment.
Data Presentation
The following table provides a representative summary of the expected concentration-dependent inhibition of platelet aggregation by this compound, based on data from similar GPIIb/IIIa inhibitors. Researchers should generate their own dose-response curves to determine the precise efficacy in their specific experimental setup.
| This compound Concentration (nM) | Expected Platelet Aggregation Inhibition (%) |
| 1 | 10 - 20 |
| 10 | 40 - 60 |
| 50 | 75 - 85 |
| 100 | > 90 |
| 500 | > 95 |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
In-Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of this compound's effect on platelet aggregation using LTA, a gold-standard method.
Materials:
-
This compound (lyophilized powder)
-
Agonist (e.g., ADP, thrombin receptor-activating peptide [TRAP], collagen)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Phosphate-Buffered Saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer without disturbing the buffy coat.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
-
-
This compound Preparation: Prepare a series of this compound dilutions in PBS at 10x the final desired concentrations.
-
Aggregation Assay:
-
Pipette PRP into aggregometer cuvettes containing a stir bar.
-
Add the this compound dilution (or vehicle control) to the PRP and incubate for the desired time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Calculate the percentage of platelet aggregation for each this compound concentration relative to the vehicle control.
-
Plot the this compound concentration versus the percentage of inhibition to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
Validation & Comparative
A Preclinical Comparative Analysis of Batifiban and Eptifibatide: Two Glycoprotein IIb/IIIa Inhibitors
In the landscape of antiplatelet therapeutics, Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists represent a critical class of agents for the management of thrombotic events. This guide provides a detailed preclinical comparison of two such antagonists: Batifiban and Eptifibatide. While both molecules target the same receptor to inhibit platelet aggregation, their origins, structures, and preclinical performance characteristics exhibit notable differences. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds based on available preclinical data.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and Eptifibatide exert their antiplatelet effects by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation, and its blockade effectively prevents the formation of a platelet-rich thrombus.
This compound is a synthetic, cyclic peptide designed as a potent antagonist of the GPIIb/IIIa receptor.[1] Eptifibatide , in contrast, is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[2] It mimics the Arginine-Glycine-Aspartate (RGD) sequence that is a recognition site for fibrinogen on the GPIIb/IIIa receptor.[3]
Pharmacodynamic Comparison
The in vitro potency of GPIIb/IIIa antagonists is typically assessed by their ability to inhibit platelet aggregation (measured as IC50) and their binding affinity to the receptor (measured as Kd).
| Parameter | This compound | Eptifibatide |
| Inhibition of Platelet Aggregation (IC50) | No preclinical data available. In a Phase I study in healthy Chinese subjects, a bolus injection of 55, 110, or 220 µg/kg resulted in a dose-dependent inhibition of ex vivo platelet aggregation. | - Porcine platelets (ADP-induced): 16-27 mg/mL[4]- Human platelets (ADP-induced): 0.11-0.22 µg/mL[5] |
| GPIIb/IIIa Receptor Binding Affinity (Kd) | No preclinical data available. | 120 nM[3] |
Note: The available data for this compound is from a human Phase I clinical trial and not from preclinical animal models, which limits a direct comparison with the preclinical data for Eptifibatide.
In Vivo Efficacy in Thrombosis Models
Preclinical efficacy of antithrombotic agents is often evaluated in animal models of thrombosis, such as the ferric chloride-induced thrombosis model.
Eptifibatide has been shown to be effective in a humanized mouse model of thrombosis. Administration of eptifibatide at doses recommended for percutaneous coronary intervention significantly reduced human platelet-mediated thrombus formation in laser-injured arterioles by over 75%[6][7].
Pharmacokinetic Profile
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug.
| Parameter | This compound (in Humans) | Eptifibatide (in Rats) |
| Half-life (t½) | ~2.5 hours | Data not available |
| Plasma Protein Binding | Data not available | ~25%[3] |
| Clearance | Data not available | Data not available |
| Volume of Distribution | Data not available | Data not available |
Note: The pharmacokinetic data for this compound is derived from a Phase I clinical trial in healthy Chinese subjects. Preclinical pharmacokinetic data in animal models such as rats and dogs, which would allow for a more direct comparison with Eptifibatide, is not publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the preclinical evaluation of GPIIb/IIIa inhibitors.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by agonists like ADP or collagen.
GPIIb/IIIa Receptor Binding Assay
This assay determines the binding affinity of a compound to the GPIIb/IIIa receptor, often using a radiolabeled ligand.
Ferric Chloride-Induced Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of a compound in a living organism.
Summary and Conclusion
Both this compound and Eptifibatide are potent inhibitors of the GPIIb/IIIa receptor, a critical target for antiplatelet therapy. Eptifibatide, derived from snake venom, has a well-documented preclinical profile with established in vitro potency and in vivo efficacy in animal models.
The preclinical data for this compound, a synthetic peptide, is less extensively published, making a direct and comprehensive comparison challenging. The available information, primarily from a Phase I clinical trial, suggests it is a potent inhibitor of platelet aggregation in humans.
For researchers and drug development professionals, the choice between these or similar molecules would depend on a thorough evaluation of their complete preclinical and clinical data packages. The information presented in this guide, based on publicly available data, highlights the key preclinical parameters to consider when evaluating GPIIb/IIIa antagonists. Further head-to-head preclinical studies would be necessary to provide a more definitive comparison of the performance of this compound and Eptifibatide.
References
- 1. biotechfarm.co.il [biotechfarm.co.il]
- 2. insaindia.res.in [insaindia.res.in]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helena.com [helena.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. biodatacorp.com [biodatacorp.com]
Head-to-Head Comparison: Batifiban and Tirofiban in Platelet Aggregation Inhibition
This guide provides a detailed comparison of two glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, Batifiban and Tirofiban, for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is limited due to this compound's status as a newer investigational drug, this document synthesizes available data to offer a comparative overview of their mechanism of action, pharmacokinetics, pharmacodynamics, and clinical findings.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and Tirofiban are antiplatelet agents that function by antagonizing the GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] This receptor, upon activation, binds to fibrinogen and von Willebrand factor (vWF), leading to the cross-linking of platelets and the formation of a thrombus.[3] By blocking this interaction, these drugs effectively inhibit platelet aggregation.
This compound is a synthetic cyclic peptide and a potent antagonist of the GPIIb/IIIa receptor.[4] Tirofiban is a non-peptide, reversible antagonist of the GPIIb/IIIa receptor.[2][3] It is a synthetic molecule derived from a compound found in the venom of the saw-scaled viper, Echis carinatus.[5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Tirofiban - Wikipedia [en.wikipedia.org]
Batifiban Cross-Reactivity with Other Integrins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Batifiban, a potent antagonist of the platelet integrin αIIbβ3, and its cross-reactivity with other members of the integrin family. Understanding the selectivity profile of this compound is crucial for assessing its therapeutic potential and off-target effects in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Comparative Binding Affinity of this compound and Eptifibatide
This compound is a cyclic peptide that primarily targets the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), playing a key role in inhibiting platelet aggregation.[1][2][3] Evidence also suggests that this compound can block the binding of vitronectin to the integrin αvβ3.[1] While specific quantitative data on the cross-reactivity of this compound with a broad range of integrins is limited in publicly available literature, a comparison with the well-characterized αIIbβ3 antagonist, Eptifibatide, can provide valuable insights into its potential selectivity.
| Compound | Integrin Target | IC50 / Ki (nM) | Comments |
| This compound | αIIbβ3 | Data not available | Potent antagonist of platelet aggregation. |
| αvβ3 | Data not available | Blocks vitronectin binding.[1] | |
| α5β1 | Data not available | ||
| αLβ2 | Data not available | ||
| Eptifibatide | αIIbβ3 | ~120 | Potent inhibitor of platelet aggregation. |
| αvβ3 | ~800 | Lower affinity compared to αIIbβ3. | |
| α5β1 | > 10,000 | Weak inhibitor. | |
| αLβ2 | Data not available |
Note: The lack of specific IC50 or Ki values for this compound highlights a gap in the current understanding of its complete selectivity profile. The data for Eptifibatide is provided for comparative purposes and suggests that while some cross-reactivity with αvβ3 exists, the affinity is significantly lower than for its primary target.
Experimental Protocols
To assess the cross-reactivity of this compound, several key in vitro assays are employed. These assays are designed to quantify the binding affinity and functional inhibition of this compound against various integrins.
Competitive Binding Assay (ELISA-based)
This assay measures the ability of this compound to compete with a known ligand for binding to a specific integrin.
-
Materials:
-
Purified recombinant human integrins (αIIbβ3, αvβ3, α5β1, αLβ2)
-
Integrin-specific ligands (e.g., Fibrinogen for αIIbβ3, Vitronectin for αvβ3, Fibronectin for α5β1, ICAM-1 for αLβ2)
-
This compound and control compounds
-
High-binding 96-well microplates
-
Biotinylated detection antibody specific for the ligand or integrin subunit
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Plate reader
-
-
Procedure:
-
Coat the microplate wells with the specific integrin ligand overnight at 4°C.
-
Wash the wells and block with a suitable blocking buffer (e.g., BSA) to prevent non-specific binding.
-
Prepare serial dilutions of this compound and control compounds.
-
In a separate plate, pre-incubate the purified integrin with the various concentrations of this compound or control compounds.
-
Transfer the integrin-inhibitor mixtures to the ligand-coated plate and incubate.
-
Wash the wells to remove unbound integrin.
-
Add the biotinylated detection antibody and incubate.
-
Wash and then add Streptavidin-HRP.
-
After a final wash, add TMB substrate and stop the reaction with an acid solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the integrin-ligand binding.
-
Cell Adhesion Assay
This assay assesses the ability of this compound to inhibit cell adhesion to a substrate coated with an integrin-specific ligand.
-
Materials:
-
Cell lines expressing specific integrins (e.g., K562 cells for α5β1, U937 cells for αLβ2)
-
Integrin-specific ligands (e.g., Fibronectin, ICAM-1)
-
This compound and control compounds
-
96-well tissue culture plates
-
Calcein-AM (or other fluorescent cell stain)
-
Fluorescence plate reader
-
-
Procedure:
-
Coat the wells of the 96-well plate with the specific ligand and block with BSA.
-
Label the cells with Calcein-AM.
-
Resuspend the labeled cells in assay buffer and pre-incubate with various concentrations of this compound or control compounds.
-
Add the cell-inhibitor mixture to the ligand-coated wells and incubate to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Determine the concentration of this compound that inhibits 50% of cell adhesion.
-
Platelet Aggregation Assay
This assay is specific for αIIbβ3 and measures the ability of this compound to inhibit platelet aggregation in response to an agonist.
-
Materials:
-
Freshly prepared platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, thrombin)
-
This compound and control compounds
-
Aggregometer
-
-
Procedure:
-
Place a sample of PRP in the aggregometer cuvette.
-
Add a stirring bar and allow the sample to equilibrate.
-
Add the desired concentration of this compound or control compound and incubate.
-
Initiate platelet aggregation by adding the agonist.
-
Monitor the change in light transmittance as platelets aggregate.
-
Calculate the percentage of inhibition of aggregation compared to a control without the inhibitor.
-
Visualizing Pathways and Workflows
Integrin Signaling Pathways
Integrins mediate bidirectional signaling across the cell membrane. "Inside-out" signaling activates the integrin, increasing its affinity for extracellular ligands. "Outside-in" signaling is initiated by ligand binding and triggers downstream cellular responses.
Caption: Integrin αIIbβ3 signaling pathway in platelets.
Caption: Integrin αvβ3 outside-in signaling pathway.
Caption: Integrin α5β1 signaling in cell adhesion.
Caption: Integrin αLβ2 inside-out signaling in leukocytes.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive binding assay to determine the IC50 of this compound.
Caption: Workflow for a competitive binding assay.
References
A Comparative Analysis of Batifiban and Abciximab in the Management of Acute Coronary Syndromes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors, Batifiban and Abciximab, for the management of acute coronary syndromes (ACS). This document synthesizes available experimental data on their efficacy, safety, pharmacokinetics, and pharmacodynamics to assist researchers and drug development professionals in their understanding of these antiplatelet agents.
Introduction
Platelet aggregation is a critical step in the pathophysiology of acute coronary syndromes. Glycoprotein IIb/IIIa receptor antagonists are potent antiplatelet agents that block the final common pathway of platelet aggregation. Abciximab, a chimeric monoclonal antibody fragment, is a well-established agent in this class. This compound is a synthetic cyclic peptide antagonist of the GP IIb/IIIa receptor. This guide presents a side-by-side comparison of their performance based on available clinical and preclinical data.
Mechanism of Action
Both this compound and Abciximab exert their antiplatelet effects by inhibiting the GP IIb/IIIa receptor on the surface of platelets. This receptor, when activated, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By blocking this receptor, these drugs prevent platelet aggregation, regardless of the initial stimulus.
Abciximab is a Fab fragment of a chimeric human-murine monoclonal antibody 7E3.[1] It binds to the GP IIb/IIIa receptor and also to the vitronectin (αvβ3) receptor on platelets, endothelial cells, and smooth muscle cells.[2] In contrast, this compound is a synthetic cyclic peptide.[2]
Signaling Pathway of GP IIb/IIIa Receptor Inhibition
The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the mechanism of action of inhibitors like this compound and Abciximab.
References
- 1. DRUG-INDUCED IMMUNE THROMBOCYTOPENIA: PATHOGENESIS, DIAGNOSIS AND MANAGEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benefit of abciximab in patients with refractory unstable angina in relation to serum troponin T levels. c7E3 Fab Antiplatelet Therapy in Unstable Refractory Angina (CAPTURE) Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Batifiban: A Comparative Guide to its Performance in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Batifiban (also known as Bevifibatide), a potent glycoprotein (GP) IIb/IIIa inhibitor, benchmarked against other established antiplatelet agents in preclinical thrombosis models. This compound, a cyclic heptapeptide, acts by blocking the final common pathway of platelet aggregation, making it a subject of significant interest for the management of thrombotic diseases.[1][2]
This document summarizes key performance data, details experimental methodologies for the thrombosis models, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate objective comparison and inform future research and development.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
This compound is a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets.[1] This receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By blocking this interaction, this compound effectively inhibits platelet aggregation induced by various agonists.
Below is a diagram illustrating the signaling pathway of platelet aggregation and the point of intervention for GPIIb/IIIa inhibitors like this compound.
Performance in In Vitro Thrombosis Models
In vitro assays are fundamental for the initial characterization and comparison of antiplatelet agents. Key models include light transmission aggregometry (LTA) and thromboelastography (TEG).
Platelet Aggregometry
Platelet aggregometry measures the degree of platelet aggregation in response to various agonists. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. While specific preclinical data for this compound in these assays is not publicly available, the following table presents a summary of reported IC50 values for other GPIIb/IIIa inhibitors, which can serve as a benchmark.
| Drug | Agonist | IC50 (nM) | Reference |
| Abciximab | ADP | 74 | [3] |
| Eptifibatide | ADP | 238 | [3] |
| Tirofiban | ADP | 55 | [3] |
| Roxifiban | ADP | 27 | [3] |
| Orbofiban | ADP | 105 | [3] |
Table 1: Comparative IC50 Values of GPIIb/IIIa Inhibitors in ADP-Induced Platelet Aggregation.
Thromboelastography (TEG)
TEG provides a global assessment of hemostasis, from clot formation to lysis. For antiplatelet drugs, TEG can evaluate the inhibition of platelet-fibrin clot strength. Studies have shown that GPIIb/IIIa antagonists with slow dissociation rates (Class I) demonstrate more potent and comparable inhibition of clot strength compared to those with fast dissociation rates (Class II).[4]
| Parameter | Effect of GPIIb/IIIa Inhibitors |
| R time | No significant change |
| K time | May be prolonged |
| Alpha angle | May be decreased |
| Maximum Amplitude (MA) | Significantly decreased |
Table 2: Expected Effects of GPIIb/IIIa Inhibitors on Thromboelastography Parameters.
Performance in In Vivo Thrombosis Models
The ferric chloride-induced thrombosis model is a widely used in vivo assay to evaluate the efficacy of antithrombotic agents. This model mimics the pathological thrombosis that occurs following endothelial injury.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
The following diagram outlines the typical workflow for this experimental model.
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the in vitro potency of this compound in inhibiting platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with Inhibitor: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Aggregation Measurement: Platelet aggregation is initiated by adding an agonist (e.g., 20 µM ADP). The change in light transmission is monitored for a set duration (e.g., 10 minutes) using a light transmission aggregometer.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Methodology:
-
Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).
-
Surgical Procedure: A midline incision is made in the neck to expose the left common carotid artery. A Doppler flow probe is placed around the artery to monitor blood flow.
-
Drug Administration: this compound or a vehicle control is administered intravenously via the tail vein at various doses.
-
Thrombosis Induction: A piece of filter paper (1x2 mm) saturated with a ferric chloride solution (e.g., 5% w/v) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring and Endpoint: Carotid artery blood flow is continuously monitored. The time from the application of ferric chloride to the complete cessation of blood flow (occlusion) is recorded. An upper cut-off time (e.g., 60 minutes) is typically set.
-
Data Analysis: The time to occlusion is compared between the treatment and control groups. Statistical analysis is performed to determine the significance of any observed differences.
Conclusion
This compound, as a GPIIb/IIIa inhibitor, demonstrates a potent mechanism of action by targeting the final common pathway of platelet aggregation. While direct, publicly available preclinical comparative data for this compound in standardized thrombosis models is limited, this guide provides a framework for its evaluation based on the performance of other drugs in its class. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers designing and interpreting studies to benchmark the efficacy of this compound and other novel antiplatelet agents. Further head-to-head preclinical studies are warranted to definitively position this compound within the landscape of GPIIb/IIIa inhibitors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Bevifibatide - Bio-Thera Solutions - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effect of different platelet GPIIb/IIa antagonists on the dynamics of platelet/fibrin-mediated clot strength induced using thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
Batifiban vs. Novel Antiplatelet Agents: A Comparative Guide for Researchers
In the landscape of antiplatelet therapy, the quest for agents that offer a potent antithrombotic effect with a minimal risk of bleeding is ongoing. This guide provides a detailed comparison of Batifiban, a glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, with novel antiplatelet agents, including P2Y12 inhibitors (ticagrelor and prasugrel) and protease-activated receptor-1 (PAR-1) antagonists (vorapaxar). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development.
Note: Direct head-to-head clinical trials comparing this compound specifically with novel antiplatelet agents are limited. Therefore, this guide utilizes data from studies on the broader class of GPIIb/IIIa inhibitors as a surrogate for this compound's performance, a necessary approach that should be considered when interpreting the presented data.
Mechanism of Action: A Tale of Different Pathways
Antiplatelet agents achieve their effects by targeting various pathways involved in platelet activation and aggregation. This compound, as a GPIIb/IIIa inhibitor, targets the final common pathway of platelet aggregation. In contrast, novel agents like P2Y12 inhibitors and PAR-1 antagonists act on earlier stages of platelet activation.
This compound (GPIIb/IIIa Inhibitor): this compound is a synthetic peptide that acts as a potent antagonist of the GPIIb/IIIa receptor.[1] This receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By blocking this receptor, this compound directly prevents platelet aggregation regardless of the initial stimulus.
P2Y12 Inhibitors (e.g., Ticagrelor, Prasugrel): These agents block the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP). ADP plays a crucial role in amplifying platelet activation and aggregation. By inhibiting the P2Y12 receptor, these drugs prevent the downstream signaling that leads to GPIIb/IIIa receptor activation and subsequent platelet aggregation.[2][3]
PAR-1 Antagonists (e.g., Vorapaxar): Thrombin is a potent activator of platelets, and its effects are mediated through PAR-1. Vorapaxar is a reversible antagonist of the PAR-1 receptor, thereby inhibiting thrombin-induced platelet activation.[4]
Below are diagrams illustrating the signaling pathways targeted by these different classes of antiplatelet agents.
Figure 1: Signaling Pathways of Antiplatelet Agents.
Comparative Efficacy and Safety: A Data-Driven Overview
The following tables summarize the quantitative data from key clinical trials comparing GPIIb/IIIa inhibitors, P2Y12 inhibitors, and PAR-1 antagonists. The data is presented to facilitate a clear comparison of their efficacy in preventing ischemic events and their associated bleeding risks.
Table 1: Comparison of GPIIb/IIIa Inhibitors vs. P2Y12 Inhibitors in Acute Coronary Syndrome (ACS)
| Outcome | GPIIb/IIIa Inhibitors + P2Y12 Inhibitor | P2Y12 Inhibitor Alone | Risk Ratio/Hazard Ratio (95% CI) | Trial/Reference |
| Thrombotic Events | ||||
| Composite Thrombotic Endpoint (30 days) | Fewer Events | More Events | HR 0.22 (0.09-0.55) | POPular Genetics Subanalysis[5] |
| Myocardial Infarction (30 days) | Fewer Events | More Events | HR 0.24 (0.08-0.73) | POPular Genetics Subanalysis[5] |
| Bleeding Events | ||||
| PLATO Major or Minor Bleeding (30 days) | Increased Bleeding | Lower Bleeding | HR 2.02 (1.27-3.19) | POPular Genetics Subanalysis[5] |
| PLATO Minor Bleeding (30 days) | Increased Bleeding | Lower Bleeding | HR 2.32 (1.43-3.76) | POPular Genetics Subanalysis[5] |
Table 2: Comparison of Novel P2Y12 Inhibitors (Prasugrel/Ticagrelor) vs. Clopidogrel in ACS
| Outcome | Prasugrel/Ticagrelor | Clopidogrel | Hazard Ratio (95% CI) | Trial/Reference |
| Efficacy | ||||
| CV Death, MI, or Stroke | 9.9% | 12.1% | HR 0.81 (0.73-0.90) | TRITON-TIMI 38 (Prasugrel)[6] |
| CV Death, MI, or Stroke | 9.8% | 11.7% | HR 0.84 (0.77-0.92) | PLATO (Ticagrelor) |
| Safety | ||||
| TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | HR 1.32 (1.03-1.68) | TRITON-TIMI 38 (Prasugrel)[6] |
| PLATO Major Bleeding | 11.6% | 11.2% | HR 1.04 (0.95-1.13) | PLATO (Ticagrelor) |
Table 3: Efficacy and Safety of Vorapaxar in Patients with a History of Myocardial Infarction
| Outcome (at 3 years) | Vorapaxar + Standard Therapy | Placebo + Standard Therapy | Hazard Ratio (95% CI) | Trial/Reference |
| Efficacy | ||||
| CV Death, MI, or Stroke | 7.9% | 9.5% | HR 0.80 (0.73-0.89) | TRA 2°P-TIMI 50[7] |
| Safety | ||||
| GUSTO Moderate or Severe Bleeding | 3.7% | 2.4% | HR 1.55 (1.30-1.86) | TRA 2°P-TIMI 50[7] |
Experimental Protocols: A Look into the Methodologies
Understanding the methodologies of the key clinical trials is crucial for interpreting their results. Below are summaries of the experimental protocols for the landmark trials cited in this guide.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. PLATO – RTTQA [rttrialsqa.org.uk]
- 6. TRITON-TIMI 38 trial: Prasugrel versus Clopidogrel in patients with acute coronary syndrome - Xagena [xagena.it]
- 7. Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events–Thrombolysis in Myocardial Infarction 50 - American College of Cardiology [acc.org]
Assessing the Specificity of Batifiban for GPIIb/IIIa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Batifiban, a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, with other commercially available GPIIb/IIIa inhibitors: Abciximab, Eptifibatide, and Tirofiban. The specificity of these agents for the platelet integrin GPIIb/IIIa is a critical determinant of their therapeutic window and off-target effects. This document summarizes key performance data, details experimental methodologies for specificity assessment, and visualizes relevant biological and experimental pathways.
Executive Summary
This compound (also known as Bevifibatide) is a synthetic cyclic peptide that acts as an antagonist of both the GPIIb/IIIa receptor and the vitronectin receptor (αvβ3). Its dual antagonism contrasts with the more selective profiles of Eptifibatide and Tirofiban, while sharing some similarities with the broader activity of Abciximab. The following sections provide a detailed, data-driven comparison of these agents to aid in the assessment of this compound's specificity and potential therapeutic applications.
Comparative Performance Data
The following table summarizes the available quantitative data on the binding affinity and inhibitory concentrations of this compound and its key competitors. This data is essential for a direct comparison of their potency and specificity.
| Drug | Target(s) | Dissociation Constant (Kd) (nM) | IC50 (Platelet Aggregation, ADP-induced) (nM) |
| This compound (Bevifibatide) | GPIIb/IIIa (αIIbβ3), Vitronectin Receptor (αvβ3) | Data not available | Data not available |
| Abciximab | GPIIb/IIIa (αIIbβ3), Vitronectin Receptor (αvβ3), MAC-1 | 5[1] | 74[2] |
| Eptifibatide | GPIIb/IIIa (αIIbβ3) | 120[1] | 238[2] |
| Tirofiban | GPIIb/IIIa (αIIbβ3) | 15[1] | 55[2] |
Note: The lack of publicly available, direct comparative IC50 or Ki values for this compound's binding to GPIIb/IIIa and other integrins is a significant gap in the current literature. The data for Abciximab, Eptifibatide, and Tirofiban are derived from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
To ensure a thorough and standardized assessment of GPIIb/IIIa inhibitor specificity, the following detailed experimental protocols are recommended.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kd) and inhibitory constant (Ki) of a compound for its receptor.
Objective: To quantify the binding affinity of this compound and other inhibitors to purified GPIIb/IIIa and other relevant integrins (e.g., αvβ3).
Materials:
-
Purified human platelet GPIIb/IIIa receptor
-
Purified human vitronectin receptor (αvβ3)
-
Radiolabeled ligand (e.g., [3H]-Eptifibatide or [125I]-Fibrinogen)
-
Test compounds: this compound, Abciximab, Eptifibatide, Tirofiban
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Plate Coating: Coat 96-well plates with purified GPIIb/IIIa or αvβ3 receptor.
-
Competition Binding: Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compounds (this compound and comparators) to the wells.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Washing: Wash the plates to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of an inhibitor to prevent platelet aggregation in response to various agonists.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors on platelet aggregation.
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP)
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Thrombin Receptor-Activating Peptide (TRAP), Collagen)
-
Test compounds: this compound, Abciximab, Eptifibatide, Tirofiban
-
Light transmission aggregometer or impedance aggregometer
Protocol:
-
Sample Preparation: Prepare PRP by centrifuging whole blood.
-
Incubation: Pre-incubate the PRP with various concentrations of the test compounds.
-
Aggregation Induction: Add a platelet agonist to the PRP to induce aggregation.
-
Measurement: Monitor the change in light transmission or impedance over time using an aggregometer.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Flow Cytometry for Receptor Occupancy
This technique allows for the quantification of receptor occupancy by an inhibitor on the surface of intact platelets.
Objective: To measure the percentage of GPIIb/IIIa receptors on platelets that are bound by this compound or other inhibitors.
Materials:
-
Freshly drawn human whole blood
-
Fluorescently labeled monoclonal antibodies specific for GPIIb/IIIa (e.g., anti-CD41/CD61)
-
Fluorescently labeled fibrinogen
-
Test compounds: this compound, Abciximab, Eptifibatide, Tirofiban
-
Flow cytometer
Protocol:
-
Incubation: Incubate whole blood with increasing concentrations of the test compounds.
-
Staining: Add a fluorescently labeled anti-GPIIb/IIIa antibody or fluorescently labeled fibrinogen to the samples.
-
Fixation and Lysis: Fix the cells and lyse the red blood cells.
-
Acquisition: Analyze the samples using a flow cytometer, gating on the platelet population.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the platelet population. A decrease in MFI for the labeled antibody or fibrinogen in the presence of the inhibitor indicates receptor occupancy. Calculate the percentage of receptor occupancy based on the reduction in MFI compared to the untreated control.
Visualizations
GPIIb/IIIa Signaling Pathway
Caption: Simplified signaling pathway of GPIIb/IIIa-mediated platelet aggregation and the inhibitory action of this compound.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing the specificity of this compound and other GPIIb/IIIa inhibitors.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Batifiban
For researchers, scientists, and professionals in drug development, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of investigational drugs like Batifiban, a glycoprotein IIb/IIIa antagonist, is a critical component of laboratory safety and regulatory compliance. Adherence to established disposal protocols not only prevents environmental contamination but also mitigates potential health risks associated with potent pharmaceutical compounds. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound, ensuring the protection of personnel and the environment.
Understanding this compound and Its Handling Considerations
This compound is a potent antiplatelet agent belonging to the class of glycoprotein IIb/IIIa inhibitors.[1][2] These drugs function by preventing platelet aggregation, a crucial step in blood clot formation.[2][3][4] While vital in a clinical context, this potent biological activity necessitates careful handling and disposal in a laboratory setting to prevent unintended exposure or environmental release. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates that it should be handled as a potentially hazardous substance. General safety data sheets for other potent pharmaceuticals advise to avoid environmental release and to dispose of the substance and its container in accordance with all local, state, and federal regulations.[5][6]
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical agent, including this compound, is governed by a set of core principles designed to ensure safety and environmental protection. These include:
-
Segregation: At the point of generation, waste must be separated into appropriate categories, such as hazardous chemical waste, non-hazardous waste, and sharps waste.
-
Containment: Waste must be collected in appropriate, clearly labeled, leak-proof containers.
-
Inactivation/Decontamination: Where feasible and safe, chemical or physical methods can be used to neutralize the active pharmaceutical ingredient.
-
Compliance: All disposal activities must adhere to institutional, local, state, and federal regulations.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a detailed workflow for the proper disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize the risk of exposure.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
Waste Segregation and Collection
Proper segregation at the source is critical for a compliant and safe disposal process.
-
Unused or Expired this compound:
-
Solid forms (e.g., powder) should be collected in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Liquid solutions of this compound should also be collected in a designated, sealed, and leak-proof hazardous chemical waste container. Do not pour this compound solutions down the drain.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Pharmaceutical Waste."
-
Non-Sharps: Pipette tips, vials, and other non-sharp disposable items contaminated with this compound should be collected in a designated, leak-proof hazardous waste bag or container.
-
-
Contaminated PPE:
-
Gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
-
Waste Container Labeling
All waste containers must be clearly and accurately labeled to ensure proper handling and disposal.
Labeling Requirements:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Pharmaceutical Waste")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Storage of this compound Waste
Pending disposal, all this compound waste must be stored in a secure, designated area.
-
The storage area should be away from general laboratory traffic.
-
It should be clearly marked as a "Hazardous Waste Storage Area."
-
Incompatible waste streams should be segregated to prevent accidental reactions.
Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal vendor.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this compound waste through standard laboratory or municipal trash.
Experimental Protocol Considerations
Note: The following is a generalized conceptual workflow and should not be performed without rigorous safety assessment and protocol validation.
Caption: Conceptual workflow for developing a this compound inactivation protocol.
Logical Relationship of Disposal Procedures
The proper disposal of this compound follows a clear, logical progression from initial handling to final disposal, ensuring safety and compliance at each stage.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. It is imperative that all personnel handling this and other potent pharmaceutical compounds receive thorough training on these protocols.
References
- 1. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 2. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. merck.com [merck.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
